molecular formula C10H7FINO B13655181 7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one

7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13655181
M. Wt: 303.07 g/mol
InChI Key: RPRFUEKFLAPGBG-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable halogenating agents to introduce the fluorine and iodine atoms into the quinoline ring . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and halogenation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide, along with catalysts like palladium and copper salts .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.

    Industry: The compound finds applications in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential candidate for antimicrobial drug development .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 5-Fluoro-6,7,8-trichloroquinoline
  • 6,7-Difluoro-5,8-dichloroquinoline

Uniqueness

7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

7-fluoro-3-iodo-1-methylquinolin-4-one

InChI

InChI=1S/C10H7FINO/c1-13-5-8(12)10(14)7-3-2-6(11)4-9(7)13/h2-5H,1H3

InChI Key

RPRFUEKFLAPGBG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)I

Origin of Product

United States

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